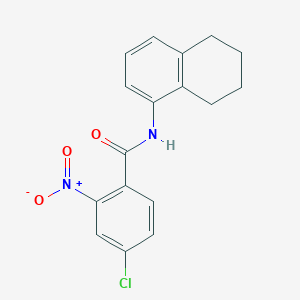
N-(2-methoxybenzyl)-2-naphthamide
Übersicht
Beschreibung
N-(2-methoxybenzyl)-2-naphthamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
Selective Deprotection Strategies
- Sequential Removal of Protecting Groups : N-(2-methoxybenzyl)-2-naphthamide, as part of a broader group of benzyl-type protecting groups, has been studied for its selective removal strategies in the presence of other protecting groups. This aspect is crucial in synthetic organic chemistry, especially in the synthesis of complex molecules (Wright et al., 2001).
Synthesis of Biologically Active Compounds
- Synthesis of Analogs with Potent Biological Activity : The compound has been utilized in the synthesis of biologically active analogs. For instance, its role in the synthesis of a potent analog of acromelic acids, which shows significant biological activity, highlights its importance in drug discovery and medicinal chemistry (Ahmed et al., 2001).
Protective Group Applications in Monosaccharide Synthesis
- Catalytic Hydrogenation in Saccharide Chemistry : The selective cleavage of the compound's related protecting groups without affecting others like p-methoxybenzyl (PMB) has been demonstrated, particularly in the field of monosaccharide synthesis. This showcases its utility in selective transformations in carbohydrate chemistry (Lázár et al., 2012).
Development of Novel Protecting Groups
- Innovative Protecting Group for Hydroxy and Mercapto Groups : The development of new protecting groups, such as the 2-Naphthylmethoxymethyl (NAPOM), which can be introduced under mild conditions and selectively removed, demonstrates the evolving role of such compounds in the protection of sensitive functional groups in complex molecule synthesis (Sato et al., 2015).
Chemoselective Deprotection Methods
- Development of Chemoselective Deprotection Techniques : Research has led to new methods for the chemoselective deprotection of compounds like N-(2-methoxybenzyl)-2-naphthamide, which is critical in the step-wise synthesis of complex molecules, especially in carbohydrate chemistry (Volbeda et al., 2015).
Generation of Reactive Intermediates
- Method for Generating o-(Naphtho)quinone Methides : The compound's framework has been used to develop methods for generating reactive intermediates, such as o-(naphtho)quinone methides, which have potential applications in natural product synthesis and drug research (Shaikh et al., 2012).
Acid-Sensitive Ester Protecting Groups
- Design of Acid-Cleavable Ester Protecting Groups : The study of acid-sensitive ester-type protecting groups, mirroring the properties of N-(2-methoxybenzyl)-2-naphthamide, plays a pivotal role in oligosaccharide synthesis, emphasizing the importance of such compounds in the selective protection and deprotection strategies (Li & Liu, 2014).
Cascade Transformations in Organic Synthesis
- Cascade Transformations for Naphthalenone Derivatives : The compound has been used in cascade transformations to synthesize bridged-ring-fused naphthalenone derivatives. Such transformations are significant for constructing complex molecular architectures efficiently (Lagishetti et al., 2019).
Development of Receptor Antagonists
- Synthesis of NMDA Receptor Antagonists : Its derivatives have been evaluated as ligands for NMDA receptors, contributing to the development of new pharmacological agents for neurological applications (Curtis et al., 2003).
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-22-18-9-5-4-8-17(18)13-20-19(21)16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIOSTDFCXULRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5823043.png)
![2,8,8-trimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5823048.png)
![N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B5823055.png)
![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823058.png)

![5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5823070.png)




![2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5823110.png)
